molecular formula C16H18N2S B12496850 1-(2-Ethylphenyl)-3-(2-methylphenyl)thiourea

1-(2-Ethylphenyl)-3-(2-methylphenyl)thiourea

Cat. No.: B12496850
M. Wt: 270.4 g/mol
InChI Key: AHMWVEWYJZQBAU-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-1-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with ethyl and methyl groups, respectively, and a thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenyl)-1-(2-methylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of 3-(2-ethylphenyl)-1-(2-methylphenyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-1-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(2-Ethylphenyl)-1-(2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)-1-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-ethylphenyl)thiourea
  • N,N’-Bis(2-methylphenyl)thiourea
  • N,N’-Bis(3,5-dimethylphenyl)thiourea

Uniqueness

3-(2-Ethylphenyl)-1-(2-methylphenyl)thiourea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, differentiating it from other thiourea derivatives.

Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C16H18N2S/c1-3-13-9-5-7-11-15(13)18-16(19)17-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H2,17,18,19)

InChI Key

AHMWVEWYJZQBAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C

Origin of Product

United States

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